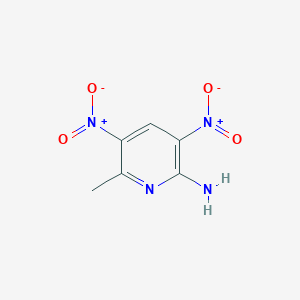

6-Methyl-3,5-dinitropyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-3,5-dinitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c1-3-4(9(11)12)2-5(10(13)14)6(7)8-3/h2H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYALJWSYDOZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301268 | |

| Record name | 6-Methyl-3,5-dinitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25864-34-0 | |

| Record name | 25864-34-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-3,5-dinitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-3,5-DINITRO-6-METHYLPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Methyl 3,5 Dinitropyridin 2 Amine and Its Derivatives

Direct Synthetic Routes

Direct synthetic routes to 6-methyl-3,5-dinitropyridin-2-amine and its derivatives often involve the introduction of nitro groups onto a pre-existing pyridine (B92270) ring, followed by amination or other functional group interconversions.

Nitration of 6-amino-2-picoline precursors

The direct nitration of 2-amino-6-methylpyridine (B158447) (also known as 6-amino-2-picoline) serves as a primary route to introduce nitro functionalities onto the pyridine ring. This electrophilic substitution reaction is typically carried out using strong nitrating agents. The reaction conditions, such as the choice of nitrating agent, temperature, and reaction time, are crucial in determining the regioselectivity and the extent of nitration. The presence of the activating amino group and the methyl group on the pyridine ring influences the position of the incoming nitro groups. A recent review has highlighted the nitration of 6-amino-2-picoline as a key step in the synthesis of dinitropyridines. researchgate.net

A general procedure for the nitration of a similar precursor, 2-amino-3-methylpyridine, involves dissolving the substrate in concentrated sulfuric acid, followed by the dropwise addition of a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures. The reaction temperature is then carefully raised to facilitate the dinitration process.

Table 1: Representative Conditions for the Nitration of Aminopicoline Precursors

| Precursor | Nitrating Agent | Solvent | Temperature (°C) |

| 2-Amino-6-methylpyridine | Mixed Acid (HNO₃/H₂SO₄) | Sulfuric Acid | 0 to 50 |

Note: This table is illustrative of typical conditions and may not represent the specific synthesis of the title compound.

Multi-step preparation from 2,6-dichloropyridine (B45657) via nitration and amination

A versatile multi-step approach to this compound begins with the more readily available starting material, 2,6-dichloropyridine. This pathway involves an initial nitration step to introduce the nitro groups, followed by a selective amination reaction to replace one of the chloro substituents with an amino group.

The nitration of 2,6-dichloropyridine is typically achieved using a mixture of nitric acid and sulfuric acid or oleum. researchgate.net This reaction yields 2,6-dichloro-3-nitropyridine, which can be further nitrated to 2,6-dichloro-3,5-dinitropyridine (B14073009) under more forcing conditions.

The subsequent amination of the resulting dichlorodinitropyridine intermediate is a critical step. One of the chlorine atoms is selectively replaced by an amino group through nucleophilic aromatic substitution. This is often accomplished by reacting the dichloro derivative with ammonia (B1221849) in a suitable solvent. researchgate.net The reactivity of the two chlorine atoms can differ, allowing for selective substitution.

A reported synthesis of a related compound, 2-amino-3,5-dinitro-6-chloropyridine, starts from 2,6-dichloropyridine, which undergoes nitration, amination, and a second nitration. researchgate.net

Table 2: Multi-step Synthesis from 2,6-Dichloropyridine

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nitration | HNO₃ / H₂SO₄ or Oleum | 2,6-Dichloro-3-nitropyridine |

| 2 | Amination | Aqueous Ammonia, Methanol (B129727), 35-40°C | 2-Amino-6-chloro-3-nitropyridine |

| 3 | Nitration | Mixed Acid | 6-Chloro-2-amino-3,5-dinitropyridine |

This table outlines a general synthetic sequence based on related compounds.

Oxidative amination processes

Oxidative amination presents an alternative strategy for introducing an amino group onto a pyridine ring that is already substituted with nitro groups. This method involves the reaction of a nucleophilic aminating agent with the electron-deficient nitro-substituted pyridine, followed by an oxidation step to restore aromaticity.

For instance, the reaction of 3-nitropyridine (B142982) with lithium arylamides under anaerobic conditions can lead to the formation of N-aryl-5-nitropyridin-2-amines. arkat-usa.org In these reactions, the nitroarene can act as both the substrate and the oxidizing agent. arkat-usa.org While a direct application to 6-methyl-3,5-dinitropyridine has not been extensively detailed, this methodology offers a potential route for the synthesis of its derivatives. The process generally involves the formation of a σ-adduct, which is then oxidized to the final aminated product.

Lithiation-amination sequences of polyhalogenated pyridines

Lithiation followed by amination offers a powerful tool for the regioselective functionalization of pyridine rings. This method typically involves the deprotonation of a polyhalogenated pyridine using a strong lithium base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate can then react with an electrophilic aminating agent to introduce the amino group.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. Green chemistry principles, such as the use of alternative energy sources and minimizing waste, are being applied to the synthesis of energetic materials and their precursors.

Microwave-assisted synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com The use of microwave irradiation can enhance the efficiency of both nitration and amination reactions.

In the context of pyridine chemistry, microwave assistance has been successfully employed for the amination of chloropurine derivatives, a related class of nitrogen heterocycles. nih.gov Reactions conducted under microwave irradiation showed significantly higher yields and required much shorter reaction times (e.g., 10 minutes) compared to conventional heating (16 hours). nih.gov This suggests that the amination step in the multi-step synthesis of this compound from a chlorinated precursor could be significantly optimized using microwave technology.

Furthermore, microwave-assisted protocols have been developed for various other reactions involving pyridine derivatives, demonstrating the broad applicability of this technology in heterocyclic chemistry. nih.gov The implementation of microwave heating can lead to more energy-efficient and rapid synthetic procedures.

Table 3: Comparison of Conventional vs. Microwave-Assisted Amination (Illustrative Example)

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 16 hours | 58 - 75 |

| Microwave Irradiation | 10 minutes | 72 - 83 |

Data based on the amination of a chloropurine derivative and is intended to be illustrative of the potential benefits of microwave-assisted synthesis. nih.gov

Ultrasonic synthesis techniques

Ultrasonic synthesis utilizes high-frequency sound waves to induce chemical reactions. This method, a branch of sonochemistry, can significantly enhance reaction rates and yields by creating localized hot spots with extreme temperatures and pressures through a phenomenon called acoustic cavitation. The application of ultrasound has been shown to be advantageous in various organic syntheses, offering benefits such as shorter reaction times, milder reaction conditions, and improved product yields. researchgate.netnih.gov For instance, ultrasound irradiation has been successfully employed in the synthesis of pyrimidine (B1678525) derivatives, demonstrating its potential as an efficient alternative to conventional heating methods. researchgate.netsemanticscholar.org While a direct application for this compound is not documented, the success of this technique with similar heterocyclic structures suggests its potential viability.

Catalyst-mediated reactions

Catalyst-mediated reactions are fundamental to modern organic synthesis, enabling transformations that would otherwise be inefficient or impossible. Catalysts lower the activation energy of a reaction without being consumed, leading to faster reaction rates and often greater selectivity for the desired product. In the synthesis of heterocyclic compounds, a wide array of catalysts are employed. For example, uranyl nitrate (B79036) hexahydrate has been used as an effective catalyst for the synthesis of certain tetrahydropyrimidine (B8763341) derivatives under both conventional and ultrasonic conditions. researchgate.net The use of catalysts can lead to milder reaction conditions and simplified purification processes.

Solventless and simplified workup methods

Solventless reactions, or solid-state reactions, are conducted without a solvent, which significantly reduces chemical waste and aligns with the principles of green chemistry. These reactions are often facilitated by grinding, heating, or irradiation. Simplified workup methods are a direct benefit of cleaner and more efficient reactions, reducing the need for complex and solvent-intensive purification steps like column chromatography. The development of such methods is crucial for making chemical production more sustainable and cost-effective.

Synthesis of Related Dinitropyridine Structures

Several key dinitropyridine derivatives are synthesized through multi-step processes, often starting from readily available pyridine compounds.

Synthesis of 2,6-Diamino-3,5-dinitropyridine and its N-oxide (ANPyO)

2,6-Diamino-3,5-dinitropyridine (ANPy) and its N-oxide derivative, 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO), are important energetic materials. The synthesis of ANPyO has been achieved through several routes, primarily starting from 2,6-diaminopyridine (B39239).

The N-oxide of 3,5-dinitro-2,4,6-triaminopyridine can also be prepared by treating 2,6-diamino-3,5-dinitropyridine-1-oxide with hydroxylamine (B1172632). dtic.mil

Below is a comparison of two synthetic routes to ANPyO.

| Method | Starting Material | Key Steps | Overall Yield |

| Method 1 | 2,6-Diaminopyridine | 1. Acetylation2. N-oxidation3. Nitration4. Hydrolysis | Up to 81% energetic-materials.org.cnresearchgate.net |

| Method 2 | 2,6-Diaminopyridine | 1. Nitration2. N-oxidation | 75% researchgate.netresearchgate.net |

Synthesis of 2,6-Bis(picrylamino)-3,5-dinitropyridine (B1254963) (PYX)

2,6-Bis(picrylamino)-3,5-dinitropyridine (PYX) is a heat-resistant explosive. Its synthesis is typically achieved in a two-step process. researchgate.netnih.gov The first step involves the reaction of 2,6-diaminopyridine with picryl chloride in a polar, aprotic solvent like N,N-dimethylformamide. google.com This reaction is often carried out in the presence of a base such as sodium fluoride (B91410) to act as an acid scavenger. google.com This produces the intermediate compound, 2,6-bis(picrylamino)pyridine. researchgate.netgoogle.com

In the second step, this intermediate is nitrated using a strong nitrating agent. researchgate.net A common procedure involves adding the intermediate to fuming nitric acid at a reduced temperature (e.g., -20°C), followed by warming and refluxing to complete the dinitration of the pyridine ring, yielding the final PYX product. google.com

Three-component ring transformation reactions involving dinitropyridones

Three-component ring transformation (TCRT) reactions involving dinitropyridones represent a significant synthetic strategy for the formation of various nitroaromatic compounds. nih.gov This methodology is centered on the unique reactivity of 1-alkyl-3,5-dinitro-2-pyridones, which serve as effective substrates in nucleophilic-type ring transformations due to their electron-deficient nature and the presence of a good leaving group. nih.gov

The foundational substrate for these reactions is typically 1-methyl-3,5-dinitro-2-pyridone. This compound's utility stems from several key characteristics: high electron deficiency, low aromatic stabilizing energy, and the ability to eliminate a stable anionic nitroacetamide fragment. nih.gov In the course of the ring transformation, the dinitropyridone effectively functions as a safe and manageable synthetic equivalent of the unstable nitromalonaldehyde (B3023284). nih.gov

The general mechanism of the three-component reaction involves the reaction of the 1-methyl-3,5-dinitro-2-pyridone with a ketone and a nitrogen source, most commonly ammonia or ammonium (B1175870) acetate (B1210297). nih.gov The reaction is initiated by the nucleophilic attack of the ketone's enolate and the nitrogen source at the electron-deficient positions of the dinitropyridone ring. This leads to a ring-opening and subsequent recyclization process, ultimately forming a new pyridine or aniline (B41778) derivative.

Synthesis of Nitropyridine Derivatives

A primary application of this three-component reaction is the synthesis of substituted nitropyridines. When 1-methyl-3,5-dinitro-2-pyridone is reacted with a ketone in the presence of ammonia, a new pyridine ring is formed, incorporating atoms from the ketone and the ammonia. For example, the reaction with cyclic ketones such as cyclohexanone (B45756) in the presence of a significant excess of ammonia in methanol at elevated temperatures can produce fused pyridine systems in good yields. nih.gov

The scope of the ketone component can influence the reaction's success, with some ketones providing lower yields. nih.gov This method provides a practical route to nitropyridines that may be challenging to synthesize through other methods. nih.gov

| Ketone | Nitrogen Source | Product | Yield (%) | Reference |

| Cyclohexanone | Ammonia | 5,6,7,8-Tetrahydro-3-nitroquinoline | 83 | nih.gov |

| Cyclopentanone | Ammonia | 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol | Lower Yield | nih.gov |

Synthesis of Nitroaniline Derivatives

An important variation of this three-component reaction utilizes ammonium acetate as the nitrogen source instead of ammonia. This modification leads to the formation of functionalized 4-nitroanilines. In this pathway, the dinitropyridone still acts as the nitromalonaldehyde equivalent, reacting with a ketone and ammonium acetate to construct a nitroaniline framework. This approach has been shown to be a practical and user-friendly method for synthesizing various 2,6-disubstituted-4-nitroanilines.

While the core principle of the three-component ring transformation of dinitropyridones is well-established for the synthesis of certain nitropyridine and nitroaniline structures, the direct synthesis of This compound via this specific methodology is not prominently documented in the reviewed literature. The typical products of these reactions involve the formation of a new pyridine or aniline ring from the ketone and nitrogen source, rather than the modification of the original dinitropyridone to incorporate an amino group at the 2-position while retaining the methyl and dinitro substituents at the 6, 3, and 5 positions, respectively.

Reactivity and Reaction Mechanisms of 6 Methyl 3,5 Dinitropyridin 2 Amine

Nucleophilic Substitution Reactions

The pyridine (B92270) ring in 6-Methyl-3,5-dinitropyridin-2-amine is electron-deficient due to the strong electron-withdrawing effects of the two nitro groups. This electronic characteristic makes the ring susceptible to attack by nucleophiles.

While the primary amino group can act as a nucleophile, the nitro groups on the pyridine ring can also be subject to displacement in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, enhanced by the nitro groups, facilitates attack by strong nucleophiles. For instance, in related dinitropyridine systems, the nitro group can be displaced by various nucleophiles. nih.gov The reactivity of the nitro groups as leaving groups is a key aspect of the chemistry of polynitropyridines. researchgate.net

In a similar compound, 2-chloro-3,5-dinitropyridine, the chlorine atom is readily displaced by nucleophiles. While this is not a direct displacement of a nitro group, it highlights the susceptibility of the electron-deficient ring to nucleophilic attack. The presence of two nitro groups activates the ring towards such substitutions.

The amino group at the 2-position of this compound can participate in reactions with electrophiles. smolecule.com However, the more prominent reactions involve external nucleophiles attacking the electron-deficient pyridine ring. Studies on analogous compounds, such as 2-phenoxy-3,5-dinitropyridine, have shown that they react with a variety of amines, including piperidine (B6355638), n-butylamine, morpholine, and benzylamine, in nucleophilic substitution reactions. rsc.orgrsc.org

The kinetics and mechanisms of these reactions are influenced by the nature of the amine and the solvent. rsc.orgrsc.org For instance, the reaction rates of cyclic secondary amines with 2-methoxy-3,5-dinitropyridine (B98874) have been studied to understand the structure-reactivity relationships. researchgate.netacs.org The nucleophilicity of the attacking amine plays a crucial role in the reaction outcome. researchgate.netbohrium.com Research on the reactions of 2-methoxy-3-X-5-nitrothiophenes with secondary cyclic amines also provides insights into how nucleophilicity affects the rate of SNAr reactions. researchgate.net

The reaction of 2-methyl-3,5-dinitropyridine (B14619359) with aldehydes in the presence of piperidine as a catalyst proceeds much faster than with related pyridine N-oxides, indicating that the para-nitro group is a potent activating group for reactions at the methyl position. nih.gov

Reduction Reactions of Nitro Groups to Amino Groups

The reduction of the nitro groups is a fundamental transformation in the chemistry of this compound, opening pathways to various di- and tri-aminopyridine derivatives. These products are valuable precursors for the synthesis of a wide range of biologically active compounds and materials. researchgate.netresearchgate.netacs.org

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed and efficient method for the reduction of nitro groups to amines. masterorganicchemistry.com This method has been successfully applied to various dinitropyridine derivatives. researchgate.netgoogle.com The hydrogenation of 2,6-diamino-3,5-dinitropyridine to 2,3,5,6-tetraaminopyridine using a H₂/Pd/C system in ethanol (B145695) has been shown to be highly efficient. researchgate.net

The process typically involves reacting the nitro compound with hydrogen gas in the presence of the Pd/C catalyst. smolecule.com This method is generally clean and results in high yields of the corresponding amino compounds. masterorganicchemistry.com The nitro-to-amine reduction is believed to proceed through nitroso and hydroxylamine (B1172632) intermediates. smolecule.com

Table 1: Conditions for Catalytic Hydrogenation of Related Dinitropyridines

| Substrate | Catalyst | Solvent | Pressure | Temperature | Product | Yield | Reference |

| 2,6-diamino-3,5-dinitropyridine | Pd/C | Ethanol | High Pressure | Not specified | 2,3,5,6-tetraaminopyridine | High | researchgate.net |

| Generic Nitropyridine | Pd/C | Ethanol | 50 psi H₂ | 25°C | Aminopyridine | >95% | smolecule.com |

This table is illustrative and based on reactions of similar compounds.

In recent years, metal-free reduction methods have gained attention as more sustainable alternatives to traditional metal-catalyzed reactions. One such method involves the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine. This system has been shown to be effective for the mild and general reduction of both aromatic and aliphatic nitro groups to amines, with good tolerance for various functional groups. organic-chemistry.orgresearchgate.net

Other metal-free approaches for the reduction of nitroaromatics include the use of tetrahydroxydiboron (B82485) in water or in the presence of an organocatalyst like 4,4'-bipyridine. organic-chemistry.org These methods offer rapid and highly chemoselective reduction of nitro compounds under mild conditions. organic-chemistry.org

The selective reduction of one nitro group in the presence of another is a significant challenge in the chemistry of dinitropyridines, but it allows for the synthesis of specific isomers of aminonitropyridines. These intermediates are valuable for the synthesis of various heterocyclic compounds. researchgate.netnih.gov

For example, in the case of 2-amino-3,5-dinitropyridines, the nitro group in the ortho-position to the amino group can be selectively reduced to an amino group using ammonium (B1175870) sulfide (B99878) in methanol (B129727). researchgate.net This selective reduction yields ortho-diamines, which are precursors to imidazole (B134444) derivatives. researchgate.net Another reagent used for selective reduction is sodium sulfide (Na₂S). researchgate.net

In the context of 2-chloro-3,5-dinitropyridine, selective reduction of the 3-nitro group has been achieved using ammonium sulfide, leading to the formation of compounds that can be further transformed into imidazopyridines. nih.gov The choice of reducing agent and reaction conditions is critical for achieving the desired selectivity.

Table 2: Reagents for Selective Reduction of Dinitropyridines

| Substrate | Reagent | Product | Application | Reference |

| 2-amino-3,5-dinitropyridines | (NH₄)₂S in MeOH | ortho-diamines | Synthesis of imidazoles | researchgate.net |

| 2-chloro-3,5-dinitropyridine | Ammonium sulfide | 2-chloro-5-nitro-3-aminopyridine | Synthesis of imidazopyridines | nih.gov |

This table is illustrative and based on reactions of similar compounds.

Derivatization and Functionalization Strategies of this compound

The chemical scaffold of this compound serves as a versatile platform for the synthesis of more complex molecular architectures. The presence of multiple reactive sites—the amino group and the two nitro groups on an electron-deficient pyridine ring—allows for a variety of derivatization and functionalization reactions. These transformations are key to developing new compounds with specific chemical and physical properties.

Formation of Fused Heterocyclic Systems (e.g., furoxanopyridines, imidazopyridines)

The synthesis of fused heterocyclic systems from dinitropyridine precursors is a well-established strategy for creating novel, high-energy, or biologically active molecules.

Furoxanopyridines:

The formation of a furoxan (1,2,5-oxadiazole N-oxide) ring fused to the pyridine core is a significant transformation. While direct oxidative cyclization of this compound is not extensively detailed, the reaction on the closely related analogue, 2-amino-3,5-dinitropyridine, provides a clear precedent. The oxidative cyclization of 2-amino-3,5-dinitropyridine using reagents like iodosylbenzene diacetate (PhI(OAc)₂) leads to the formation of 4-aza-6-nitrobenzofuroxan. researchgate.netresearchgate.net This product is noted for being a highly electrophilic heteroaromatic compound. researchgate.netresearchgate.net This reaction demonstrates that the ortho-amino and nitro groups can be effectively utilized to construct the furoxan ring.

Another synthetic route involves the reaction of a related compound, 4-amino-2-chloro-3,5-dinitropyridine, with sodium azide, which results in both nucleophilic substitution of the chlorine atom and subsequent cyclization to form a furoxanopyridine system under mild conditions. researchgate.net

Imidazopyridines:

The construction of imidazopyridines, which are bicyclic structures containing both imidazole and pyridine rings, typically involves the cyclization of a diaminopyridine precursor. aston.ac.uk For this compound, this would first require the selective or complete reduction of the nitro groups to form the corresponding diamine, 6-methylpyridine-2,3,5-triamine.

Once the diamino-intermediate is formed, cyclization can be achieved using various reagents to form the imidazole ring. aston.ac.uk For example:

Reaction with formic acid or triethyl orthoformate yields imidazo[4,5-b]pyridines with a hydrogen at the 2-position. aston.ac.uk

Using urea (B33335) or phosgene (B1210022) derivatives leads to the formation of a 2-oxo-substituent on the imidazole ring. aston.ac.uk

Carboxylic acids or their anhydrides can be used to install alkyl or aryl substituents at the 2-position of the fused imidazole ring. aston.ac.uk

This two-step process of reduction followed by cyclization is a versatile method for creating a wide array of substituted imidazopyridine derivatives. aston.ac.ukacs.org

| Precursor Compound | Reaction | Resulting Fused System | Reference |

|---|---|---|---|

| 2-Amino-3,5-dinitropyridine | Oxidative cyclization with PhI(OAc)₂ | 4-Aza-6-nitrobenzofuroxan | researchgate.netresearchgate.net |

| 4-Amino-2-chloro-3,5-dinitropyridine | Reaction with sodium azide | Furoxanopyridine derivative | researchgate.net |

| Diaminopyridines (from reduction of dinitropyridines) | Cyclization with formic acid or other reagents | Imidazopyridines | aston.ac.uk |

Acylation and Alkylation Reactions

The amino group of this compound is a primary site for acylation and alkylation reactions. These reactions are fundamental for introducing a wide range of functional groups, thereby modifying the compound's properties.

Acylation: The amino group can readily react with acylating agents such as acyl chlorides or anhydrides. For example, reaction with bromoacetyl chloride can introduce an acyl group, which can then be used in further synthetic steps, such as intramolecular cyclizations. nih.gov This functionalization is a common strategy in the synthesis of complex heterocyclic compounds.

Alkylation: Alkylation of the amino group can also be achieved. N-alkylation of related amino-nitroaromatic compounds is a documented process. nih.gov Furthermore, the phenacylation (alkylation with phenacyl bromides) of related nitropyridin-2-ones has been studied, although yields can sometimes be low. mdpi.com The resulting N-alkylated products can serve as intermediates for more complex structures. For instance, N-phenacyl derivatives of a related nitropyridin-2-one can undergo base-catalyzed rearrangement to form indolizine (B1195054) systems. mdpi.com

These derivatizations are crucial in medicinal chemistry, where 3-alkylated/arylated 5-nitropyridines serve as key synthetic intermediates for biologically active molecules, including various enzyme inhibitors. acs.org

| Starting Material Type | Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Amino-nitropyridine derivative | Bromoacetyl chloride | Acylation | N-Acyl amide | nih.gov |

| 6-Methyl-beta-nitropyridin-2-one | Phenacyl bromides | Alkylation (Phenacylation) | N-Phenacyl derivative | mdpi.com |

| 3,5-Dinitro-2-pyridone | Aldehydes and ammonium acetate (B1210297) | Ring transformation (effective alkylation/arylation) | 3-Alkylated/arylated 5-nitropyridines | acs.org |

Cyclization reactions to form quinolones

The transformation of the dinitropyridine skeleton into a quinolone ring system represents a more complex cyclization pathway. Quinolones are an important class of compounds with significant biological activity. While direct cyclization of this compound into a quinolone is not a standard reaction, related dinitropyridine derivatives can be used in ring transformation reactions to achieve this.

A notable method involves the three-component reaction of 1-methyl-3,5-dinitro-2-pyridone (a related structure) with ketones or aldehydes in the presence of ammonia (B1221849) or ammonium acetate. researchgate.netthieme-connect.de This reaction proceeds through a plausible mechanism involving nucleophilic attack, ring-opening of the pyridone, and subsequent re-cyclization and aromatization to form new, highly substituted nitropyridine or annulated pyridine structures, including dihydro-6H-quinoline-5-ones. acs.orgresearchgate.net This demonstrates the utility of the dinitropyridine framework as a synthon that can be opened and reconfigured into different heterocyclic systems like quinolones.

Advanced Spectroscopic and Structural Elucidation of 6 Methyl 3,5 Dinitropyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework.

¹H and ¹³C NMR for structure confirmation

The confirmation of the structure of 6-Methyl-3,5-dinitropyridin-2-amine is achieved through the analysis of its ¹H and ¹³C NMR spectra. While specific spectral data for this compound is not extensively documented in publicly available literature, the expected chemical shifts and coupling patterns can be inferred from closely related analogues such as 2-amino-3,5-dinitropyridine and 2-amino-4-methyl-3,5-dinitropyridine. nih.gov

For this compound, the ¹H NMR spectrum is expected to show a singlet for the methyl (CH₃) group protons, a broad singlet for the amine (NH₂) protons, and a singlet for the lone aromatic proton on the pyridine (B92270) ring (H-4). The electron-withdrawing nature of the two nitro groups and the pyridine nitrogen atom would significantly deshield the aromatic proton, shifting its signal downfield.

In the ¹³C NMR spectrum, distinct signals would appear for each carbon atom in the molecule. The carbon atoms directly attached to the nitro groups (C3 and C5) would be highly deshielded and appear at a low field. The methyl carbon would appear at a high field.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on data from analogous compounds.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~2.5 | Singlet |

| NH₂ | ~8.0 - 9.0 | Broad Singlet |

| H-4 | ~9.0 - 9.5 | Singlet |

| ¹³C NMR | Predicted Chemical Shift (ppm) | |

| CH₃ | ~18 - 25 | |

| C4 | ~130 - 135 | |

| C3, C5 | ~140 - 155 |

For comparison, experimental data for the related compound 2-amino-3,5-dinitropyridine in d6-acetone shows proton signals at δ 9.17 and δ 9.10, with a broad singlet for the amine protons at δ 8.35. dtic.mil The ¹³C NMR signals for this compound appear at δ 125.66 (C3), 131.60 (C4), 134.11 (C5), 151.64 (C6), and 155.95 (C2). dtic.mil

Two-dimensional NMR techniques (HSQC, HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to further confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C atoms. youtube.com For this compound, an HSQC or HMQC spectrum would show a cross-peak connecting the signal of the H-4 proton to the C-4 carbon signal, and another cross-peak connecting the methyl protons to the methyl carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com It is particularly useful for identifying quaternary carbons (carbons with no attached protons). For instance, an HMBC spectrum would show correlations from the methyl protons to the C-6 and C-5 carbons. The H-4 proton would show correlations to C-2, C-3, C-5, and C-6. These correlations are critical in piecing together the connectivity of the pyridine ring and its substituents. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which helps in determining the stereochemistry and conformation of a molecule. e-bookshelf.de In the case of this compound, a NOESY spectrum could show a spatial correlation between the amine protons and the H-4 proton, as well as between the methyl protons and the amine protons, depending on the rotational barrier and preferred conformation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and structure of a compound. dtic.mil

GC-MS for volatile derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com For compounds like this compound, which may have limited volatility due to the polar amine group, derivatization is often necessary to improve its chromatographic behavior. iu.edu

Common derivatization methods for primary amines include:

Acylation: Reaction with anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) to form more volatile amide derivatives. jfda-online.com

Silylation: Reaction with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic amine protons with trimethylsilyl (B98337) (TMS) groups. iu.edu

These derivatization procedures increase the volatility and thermal stability of the analyte, allowing for successful analysis by GC-MS. jfda-online.com The resulting mass spectra of the derivatives can then be used for identification and quantification.

Application in structural confirmation

Mass spectrometry is a key tool for confirming the molecular structure of this compound. dtic.milrsc.org Electron Impact (EI) or Electrospray Ionization (ESI) techniques can be used. The ESI mass spectrum in positive mode would be expected to show a prominent protonated molecular ion peak [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, which allows for the determination of the elemental formula with high accuracy. researchgate.net

The fragmentation pattern observed in the mass spectrum provides further structural evidence. For this compound, characteristic fragmentation would likely involve the loss of nitro groups (NO₂), as well as fragmentation of the pyridine ring itself.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.govresearchgate.net

For this compound, the IR and Raman spectra would exhibit characteristic absorption bands corresponding to its functional groups:

N-H stretching: The amine group would show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. dtic.mil

C-H stretching: The methyl group and the aromatic C-H bond would have stretching vibrations typically between 2900-3100 cm⁻¹.

NO₂ stretching: The nitro groups are strong absorbers in the IR spectrum. They exhibit characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretch typically appears in the 1500-1560 cm⁻¹ range, while the symmetric stretch is found between 1330-1370 cm⁻¹. dtic.mil

C=C and C=N stretching: The pyridine ring vibrations would appear in the 1400-1650 cm⁻¹ region.

N-H bending: The bending vibration of the amine group is expected around 1600-1650 cm⁻¹. dtic.mil

Table 2: Predicted Vibrational Frequencies for this compound This table is predictive and based on data from analogous compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| C-H (Aromatic & Aliphatic) | Stretch | 2900 - 3100 |

| N-H (Amine) | Bend | 1600 - 1650 |

| C=C, C=N (Pyridine Ring) | Stretch | 1400 - 1650 |

| NO₂ (Nitro) | Asymmetric Stretch | 1500 - 1560 |

Experimental IR data for the related compound 2-amino-3,5-dinitropyridine shows characteristic peaks at 3410, 3290 cm⁻¹ (N-H stretching), 1660 cm⁻¹ (N-H bending), and 1580, 1500, 1330 cm⁻¹ which are related to the nitro group and ring vibrations. dtic.mil Raman spectroscopy on the related 6-Methyl-5-nitropyridin-2-amine has also been reported, providing complementary vibrational information. nih.gov

Characterization of functional groups

The identification and characterization of functional groups in this compound and its derivatives are primarily accomplished through spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In the context of related dinitropyridine derivatives, IR spectroscopy reveals characteristic absorption bands. For instance, the IR spectrum of compounds like 3,5-dinitro-2,4,6-triaminopyridine shows distinct peaks corresponding to the amine functional groups. dtic.mil Similarly, for this compound, one would expect to observe characteristic vibrational frequencies for the N-H stretches of the primary amine, the symmetric and asymmetric stretches of the nitro (NO2) groups, and the various vibrations of the pyridine ring and the methyl group. The presence of strong electron-withdrawing nitro groups significantly influences the electronic environment and, consequently, the vibrational frequencies of the adjacent functional groups.

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the molecular structure. In derivatives such as 3,5-dinitro-2,4,6-triaminopyridine, the ¹H-NMR spectrum can show distinct signals for the amine protons. dtic.mil For this compound, the ¹H NMR spectrum would be expected to show a singlet for the methyl protons, a signal for the amine protons, and a singlet for the aromatic proton on the pyridine ring. The chemical shifts of these protons provide information about their electronic environment. The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule, including the methyl carbon, the aromatic carbons, and the carbon atoms bearing the amino and nitro groups. For example, in 3,5-dinitro-2,4,6-triaminopyridine, the ¹³C-NMR spectrum displays the anticipated three signals, confirming the molecular symmetry. dtic.mil

Analysis of molecular vibrations

The analysis of molecular vibrations, typically studied using IR and Raman spectroscopy, provides a deeper understanding of the bonding and structural dynamics within the molecule. For nitro-substituted pyridines, the vibrational spectra are complex due to the coupling of various vibrational modes.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are often employed to aid in the assignment of the observed vibrational bands. nih.govnih.gov These calculations can predict the fundamental vibrational frequencies and intensities, which can then be compared with experimental IR and Raman spectra. nih.govnih.gov For a molecule like this compound, the key vibrational modes would include:

N-H stretching vibrations of the amino group.

Asymmetric and symmetric NO2 stretching vibrations of the nitro groups.

C-H stretching and bending vibrations of the methyl group and the pyridine ring.

Pyridine ring stretching and deformation vibrations .

Studies on analogous molecules like 2-amino-4-methyl-3,5-dinitropyridine have shown that the experimental and calculated vibrational wavenumbers are in good agreement, allowing for a detailed assignment of the spectral bands. nih.gov The positions of the nitro group and methyl group vibrations are particularly informative about the electronic and steric effects within the molecule.

X-ray Diffraction Studies

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing.

Single crystal X-ray structure determination

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of molecular structure. For many pyridine derivatives, this method has been used to confirm their structural assignments. For example, the structure of 3,5-dinitro-2,4,6-triaminopyridine was confirmed by single-crystal X-ray diffraction, revealing the planarity of the molecule. dtic.mil

In the case of this compound, a single-crystal X-ray analysis would provide precise measurements of:

Bond lengths: C-C, C-N, N-O, and C-H bond distances.

Bond angles: The geometry around each atom in the pyridine ring and the substituents.

Structural data from related compounds, such as 3,5-dichloro-6-methylpyridin-2-amine, show that the pyridine ring can be distorted due to the presence of substituents. The determination of the crystal structure of this compound would be crucial for understanding its solid-state properties.

Analysis of crystal packing and intermolecular interactions (e.g., hydrogen bonding, π-π stacking)

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions, which play a significant role in determining the physical properties of the solid.

Hydrogen Bonding: In nitrogen-containing heterocyclic compounds, hydrogen bonding is a predominant intermolecular force. For this compound, the primary amine group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro groups can act as hydrogen bond acceptors. Intramolecular hydrogen bonds between the amino group and an adjacent nitro group are also possible and have been observed in similar structures. dtic.mil For instance, in 3,5-dinitro-2,4,6-triaminopyridine, extensive intramolecular hydrogen bonding between the amine protons and the oxygen atoms of the adjacent nitro groups contributes to the coplanarity of the amino and nitro groups with the pyridine ring. dtic.mil Intermolecular hydrogen bonds, such as N-H···N or N-H···O, can link molecules into dimers, chains, or more complex three-dimensional networks. dtic.milnih.gov

Hyphenated Techniques for Analytical Purity and Characterization

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, providing a robust method for the analysis of complex mixtures and the determination of purity.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. When coupled with a UV-Vis detector, it becomes a powerful tool for the analysis of UV-active compounds like this compound.

The dinitropyridine moiety in the molecule is a strong chromophore, meaning it absorbs light in the UV-Vis region of the electromagnetic spectrum. This property allows for sensitive detection using a UV detector. An HPLC-UV method for this compound would involve:

Separation: A suitable stationary phase (e.g., C18) and mobile phase (a mixture of solvents like acetonitrile (B52724) and water) would be used to separate the target compound from any impurities or related substances.

Detection: The eluent from the column passes through the UV detector, which measures the absorbance at a specific wavelength where the compound exhibits maximum absorption.

Quantification: The area of the chromatographic peak is proportional to the concentration of the compound, allowing for the determination of its purity.

This technique is essential for quality control, ensuring the identity and purity of synthesized batches of this compound and its derivatives.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT calculations have been instrumental in exploring the intricacies of 6-Methyl-3,5-dinitropyridin-2-amine at the molecular level.

Molecular structure optimization

Theoretical studies have successfully optimized the molecular geometry of this compound and its derivatives. bohrium.comnih.govresearchgate.net Using methods like B3LYP with basis sets such as 6-311G(2d,2p), researchers have determined the most stable conformations of these molecules. researchgate.net For instance, in related nitropyridine derivatives, the planarity of the pyridine (B92270) ring can be distorted by the presence of nitro groups. The optimization of molecular geometries is a crucial first step in predicting other properties, such as vibrational frequencies and electronic behavior. bohrium.comnih.gov

Prediction of vibrational frequencies

Computational methods have been employed to predict the vibrational frequencies of this compound and similar compounds. researchgate.neteurjchem.com DFT calculations, often at the B3LYP/6-311G(2d,2p) level of theory, are used to calculate the infrared (IR) and Raman spectra. researchgate.net These theoretical spectra are then compared with experimental data to validate the accuracy of the computed molecular structure and to assign specific vibrational modes to the observed spectral bands. researchgate.netnih.gov For example, the characteristic vibrational features of the methyl group and the nitro groups can be identified and assigned based on these calculations. researchgate.net

Analysis of electronic properties and reactivity descriptors

The electronic properties and reactivity of this compound have been analyzed using DFT. Key reactivity descriptors such as chemical potential and hardness are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net The electron-withdrawing nature of the nitro groups significantly influences the electronic structure, making certain positions on the pyridine ring more susceptible to nucleophilic attack. Analysis of the molecular electrostatic potential (MEP) helps to identify the electron-rich and electron-deficient regions of the molecule, providing further insight into its reactivity. bohrium.com

Investigation of reaction mechanisms and regioselectivity

Theoretical studies have shed light on the reaction mechanisms and regioselectivity of reactions involving dinitropyridine derivatives. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the nitro groups at the C3 and C5 positions create strong electron-deficient regions, facilitating attack by nucleophiles. smolecule.com Computational models can predict the energy barriers for these reactions, helping to understand why substitution occurs at a specific position. In the case of nitration reactions on similar pyridine derivatives, computational studies have shown that steric hindrance from existing substituents, like a methyl group, can direct incoming nitro groups to specific positions. smolecule.com

Quantum Mechanical Studies of Energetic Properties

Quantum mechanical calculations are crucial for determining the energetic properties of compounds like this compound, which is relevant for its potential use in energetic materials.

Calculation of heats of formation

The heat of formation is a fundamental thermodynamic property that indicates the stability of a compound. Quantum mechanical methods are used to calculate the gas-phase heat of formation. at.ua For related energetic compounds, such as 2,6-bis(picrylamino)-3,5-dinitropyridine (B1254963) (PYX), the heat of formation has been determined through computational software like Gaussian 09. researchgate.net These calculated values are essential for predicting the performance of energetic materials. at.ua For instance, a positive heat of formation, as seen in some energetic compounds, is desirable for high-energy applications. researchgate.net

Computational Analysis of this compound: Detonation Properties

While research into the synthesis and characterization of various dinitropyridine derivatives as energetic materials is an active area of investigation, specific theoretical calculations for the detonation performance of this compound have not been published. Computational chemistry plays a crucial role in the field of energetic materials by enabling the prediction of key performance parameters before undertaking potentially hazardous and resource-intensive synthesis.

Theoretical studies on energetic materials typically employ methods such as density functional theory (DFT) to calculate fundamental properties like the heat of formation and crystal density. These values are then often used in empirical methods, such as the Kamlet-Jacobs equations, to estimate detonation velocity and pressure. For instance, studies on related compounds like other aminodinitropyridine derivatives have utilized these computational approaches to evaluate their potential as energetic materials. energetic-materials.org.cn However, the specific arrangement of the methyl, amino, and dinitro groups on the pyridine ring in this compound significantly influences its energetic characteristics, necessitating a dedicated computational study.

The prediction of detonation properties is a complex process that depends on accurate calculation of several molecular and crystal parameters. The lack of published data for this compound means that its performance as an energetic material, including its detonation velocity and pressure, remains theoretically uncharacterized in the open literature. Further computational research would be required to determine these critical performance metrics and to compare its potential with other known energetic compounds.

Future Directions and Research Challenges in the Chemistry of 6 Methyl 3,5 Dinitropyridin 2 Amine

The pyridine (B92270) ring is a fundamental structural motif in medicinal and agricultural chemistry, as well as in materials science. Current time information in Bangalore, IN.mdpi.comnih.gov Among its many derivatives, nitropyridines serve as versatile precursors for a wide array of complex heterocyclic systems with diverse biological and physical properties. mdpi.comresearchgate.net The compound 6-Methyl-3,5-dinitropyridin-2-amine, featuring a unique substitution pattern of both electron-donating and electron-withdrawing groups, represents a particularly interesting yet underexplored molecule. This article outlines key future research directions and challenges centered on this compound, focusing on synthetic innovation, mechanistic understanding, and the expansion of its applications.

Q & A

Advanced Research Question

- 3D-QSAR Modeling : Use steric/electronic descriptors to correlate structure with activity, as applied to antileukemic triazine derivatives .

- DFT Calculations : Analyze nitro group charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug discovery, leveraging frameworks from pyridine-based pharmacophores .

Note : Validate models with experimental IC₅₀ or kinetic data to refine predictive accuracy.

What experimental approaches assess the stability and degradation pathways of this compound under physiological or storage conditions?

Advanced Research Question

- Forced Degradation Studies : Expose the compound to stressors (heat, light, pH extremes) and monitor via HPLC or LC-MS. For example, highlights spontaneous lactonization of a related dioxo compound, suggesting nitro groups may undergo similar rearrangements under basic conditions .

- Kinetic Stability Assays : Track decomposition rates at 25–37°C to establish shelf-life guidelines.

Application : In fragrance studies, stability under oxidative conditions was critical for determining safe usage levels .

How can crystallographic data resolve ambiguities in the spatial arrangement of nitro and methyl groups?

Advanced Research Question

- Single-Crystal X-ray Diffraction : Determine bond lengths/angles and intermolecular interactions (e.g., hydrogen bonds influencing packing). For example, resolved pyrimidine derivatives’ stereochemistry using this method .

- Comparative Analysis : Overlay experimental data with computational models (e.g., Mercury CCDC) to validate conformations .

Case Study : In 3,5-dichloro-6-methylpyridin-2-amine, crystallography confirmed the anti-parallel alignment of chloro groups, preventing steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.